Tris(4-methoxy-3,5-dimethylphenyl)phosphine
Description
Tris(4-methoxy-3,5-dimethylphenyl)phosphine (CAS: 121898-64-4) is an organophosphorus ligand with the molecular formula C27H33O3P and a molecular weight of 436.52 g/mol . It is a white solid stored under ambient, light-protected conditions and is widely employed as a catalyst or ligand in transition metal-catalyzed reactions due to its unique steric and electronic properties . The compound features three aryl rings substituted with methoxy (–OCH3) groups at the para position and methyl (–CH3) groups at the 3,5-positions (Figure 1). This substitution pattern enhances electron-donating capacity while providing steric bulk, making it advantageous in asymmetric catalysis and coordination chemistry .
Properties
IUPAC Name |
tris(4-methoxy-3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O3P/c1-16-10-22(11-17(2)25(16)28-7)31(23-12-18(3)26(29-8)19(4)13-23)24-14-20(5)27(30-9)21(6)15-24/h10-15H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGUINGZRGNLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)C3=CC(=C(C(=C3)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405156 | |
| Record name | TRIS(4-METHOXY-3,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121898-64-4 | |
| Record name | TRIS(4-METHOXY-3,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-methoxy-3,5-dimethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Synthesis of Tris(3,5-dimethylphenyl)phosphine (I)
Tris(3,5-dimethylphenyl)phosphine (I) serves as a structural analog lacking the 4-methoxy group. According to, this compound is commercially available, but its synthesis likely follows classical Grignard methodology:
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Reagents : 3,5-dimethylphenylmagnesium bromide and PCl₃.
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Conditions : Conducted under inert atmosphere, with tetrahydrofuran (THF) as the solvent.
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Reaction :
where Ar = 3,5-dimethylphenyl.
Extension to Methoxy-Substituted Derivatives
Introducing a 4-methoxy group requires pre-functionalized aryl halides. A plausible route involves:
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Synthesis of 4-methoxy-3,5-dimethylbromobenzene :
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Bromination of 4-methoxy-3,5-dimethylphenol followed by protection of the hydroxyl group.
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Grignard Reagent Formation :
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Reaction with PCl₃ :
Similar to compound I, yielding this compound.
Challenges :
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Steric bulk from three 3,5-dimethyl groups may impede reaction efficiency.
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Methoxy groups necessitate strict anhydrous conditions to prevent demethylation.
Oxidation and Functional Group Interconversion
Phosphine Oxide Formation
Compound II (tris(3,5-dimethylphenyl)phosphine oxide) is synthesized by oxidizing compound I with acetone:
Implications for Methoxy Derivatives :
Analogous oxidation of this compound would yield its oxide, though specific conditions are unreported.
Comparative Analysis of Synthetic Routes
Critical Considerations in Synthesis
Chemical Reactions Analysis
Types of Reactions: Tris(4-methoxy-3,5-dimethylphenyl)phosphine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Substitution: Typical reagents include metal halides and organometallic compounds .
Major Products:
Oxidation: The major product is .
Substitution: The major products are metal-phosphine complexes .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHOP
- Molecular Weight : 436.52 g/mol
TDMPhos features three 4-methoxy-3,5-dimethylphenyl groups bonded to a phosphorus atom, which enhances its solubility and reactivity in organic solvents. The methoxy groups contribute to its electron-donating properties, making it an effective ligand in coordination chemistry.
Catalysis in Cross-Coupling Reactions
TDMPhos is predominantly used as a ligand in palladium-catalyzed cross-coupling reactions, which are crucial for forming carbon-carbon and carbon-nitrogen bonds. Key reactions include:
- Suzuki-Miyaura Coupling : Facilitates the coupling of aryl or vinyl boronic acids with halides.
- Heck Reaction : Involves the coupling of alkenes with aryl halides.
- Sonogashira Coupling : Enables the formation of alkynes from aryl halides and terminal alkynes.
- Buchwald-Hartwig Coupling : Important for synthesizing amines from aryl halides and amines.
These reactions are vital for synthesizing pharmaceuticals, agrochemicals, and advanced materials.
Synthesis of Bioactive Organometallic Complexes
While TDMPhos has limited direct applications in biology, it plays a significant role in synthesizing bioactive organometallic complexes. These complexes are essential for medicinal chemistry research, enabling the development of new therapeutic agents.
Industrial Applications
In the industrial sector, TDMPhos is utilized in the manufacture of fine chemicals and pharmaceutical intermediates. Its ability to facilitate complex organic transformations makes it valuable in producing compounds with specific functionalities.
Comparative Analysis with Other Ligands
TDMPhos can be compared with other triarylphosphines that share similar structural features but differ in substituents:
| Compound Name | Key Features |
|---|---|
| Tris(3,5-dimethylphenyl)phosphine | Lacks methoxy groups; used similarly in catalysis |
| Tris(4-methoxyphenyl)phosphine | Contains only one dimethyl substitution; different reactivity profile |
| Tris(4-chlorophenyl)phosphine | Halogen substitution alters electronic properties; less steric hindrance |
Uniqueness : TDMPhos’s combination of methoxy and dimethyl substitutions enhances its solubility and reactivity compared to simpler phosphines. This unique structure allows for specific interactions with transition metals that may not be achievable with other ligands.
Mechanism of Action
The mechanism of action of tris(4-methoxy-3,5-dimethylphenyl)phosphine primarily involves its ability to coordinate with metal centers . This coordination stabilizes the metal complexes and facilitates various catalytic processes . The molecular targets include transition metals such as palladium , nickel , and copper .
Comparison with Similar Compounds
Tris(4-methoxyphenyl)phosphine (CAS: 855-38-9)
- Substituents : Three para-methoxy (–OCH3) groups.
- Electronic Profile : Strong electron-donating methoxy groups enhance metal-ligand electron density, favoring oxidative addition reactions. However, reduced steric bulk compared to the 3,5-dimethyl variant limits steric protection .
- Applications : Used in rhodium(II) complexes for gasochromic CO sensing but exhibits lower reactivity than this compound in analogous systems .
Tris(3-methylphenyl)phosphine
- Substituents : Three meta-methyl (–CH3) groups.
- Electronic Profile: Methyl groups are weaker electron donors than methoxy, resulting in less electron-rich metal centers. Steric hindrance is moderate but insufficient for highly selective catalysis .
- Applications : Forms stable rhodium complexes but requires trifluoroacetic acid modifications to improve catalytic activity .
Tris(3-fluorophenyl)phosphine
Tris(4-trifluoromethylphenyl)phosphine (CAS: 13406-29-6)
- Substituents : Three para-trifluoromethyl (–CF3) groups.
- Electronic Profile : Strongly electron-withdrawing, creating electron-deficient metal complexes. Useful in reactions requiring Lewis acidic catalysts but incompatible with electron-demanding processes .
Steric and Electronic Synergy in Catalysis
This compound outperforms analogs in catalytic applications due to its balanced steric and electronic properties:
- Steric Bulk : The 3,5-dimethyl groups create a cone angle larger than tris(4-methoxyphenyl)phosphine, shielding metal centers and stabilizing reactive intermediates .
- Electron Donation : Para-methoxy groups donate electrons more effectively than meta-methyl or fluoro substituents, accelerating oxidative addition and transmetalation steps .
Key Comparative Data :
Performance in Specific Reactions
Epoxy Carboxylic Acid Ring-Opening
In a study screening Lewis bases, this compound achieved 97% yield in nucleophilic epoxide ring-opening, surpassing triphenylphosphine (PPh3, 85%) and diphenylphosphinoethane (dppe, 78%) . The methoxy and dimethyl groups stabilize transition states via hydrogen bonding and steric control .
Palladium-Catalyzed [4+2] Cycloaddition
A Pd complex with this compound catalyzed the cycloaddition of o-(silylmethyl)benzyl carbonates with alkenes at 90% efficiency , attributed to the ligand’s ability to stabilize Pd(0) intermediates and suppress side reactions .
Rhodium Complexes for CO Sensing
Rhodium complexes with this compound exhibited faster CO-binding kinetics than those with tris(4-methoxyphenyl)phosphine, highlighting the role of steric bulk in modulating ligand displacement .
Biological Activity
Tris(4-methoxy-3,5-dimethylphenyl)phosphine (TMDMP) is a phosphine compound that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This article delves into its biological activity, focusing on its synthesis, structural characteristics, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 436.52 g/mol. The compound features three methoxy-substituted aromatic rings attached to a phosphorus atom, contributing to its unique reactivity and biological properties.
Structural Characteristics
The crystal structure of TMDMP has been studied, revealing significant insights into its conformation and interactions. The geometry around the phosphorus atom exhibits a degree of pyramidal character, which is influenced by the bulky substituents on the aromatic rings. This structural feature is crucial for its reactivity in various chemical reactions, including catalysis.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of gold(I) complexes derived from TMDMP. In particular, research conducted at North Carolina A&T State University demonstrated that TMDMP can form complexes with gold(I), which exhibit promising antimicrobial effects against several bacterial strains. The Minimum Inhibition Concentration (MIC) testing showed that these complexes could effectively inhibit microbial growth, suggesting their potential as alternative antimicrobial agents amidst rising antibiotic resistance .
Catalytic Activity
TMDMP has been explored for its role as a catalyst in various organic transformations. Its nucleophilic properties enable it to facilitate reactions such as Michael additions and other carbon-carbon bond-forming processes. Notably, phosphine-catalyzed reactions have shown high yields and selectivity, making TMDMP a valuable reagent in synthetic organic chemistry .
Case Studies
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Antimicrobial Activity Study :
- Objective : To evaluate the effectiveness of gold(I) complexes with TMDMP against bacterial pathogens.
- Method : MIC testing against common strains.
- Results : The complexes exhibited significant antimicrobial activity, with some formulations achieving MIC values comparable to traditional antibiotics.
- Catalysis Research :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.52 g/mol |
| Melting Point | 174-179 °C |
| Solubility | Soluble in organic solvents |
Q & A
Basic Research Questions
What are the key synthetic and characterization parameters for Tris(4-methoxy-3,5-dimethylphenyl)phosphine in laboratory settings?
The compound is synthesized via nucleophilic substitution between phosphorus trichloride and 4-methoxy-3,5-dimethylphenyllithium under inert conditions. Key characterization methods include:
- Melting Point Analysis : 175–177°C (consistent with crystalline purity) .
- Spectroscopic Confirmation : P NMR (δ ~20 ppm for triarylphosphines) and H NMR (methoxy protons at δ 3.7–3.9 ppm, methyl groups at δ 2.3–2.5 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 436.52 (CHOP) .
How do the methoxy and methyl substituents influence the electronic properties of this compound?
The 4-methoxy and 3,5-dimethyl groups enhance electron density at the phosphorus center via resonance and inductive effects. This increases its Lewis basicity , making it a stronger electron donor than triphenylphosphine (PPh). The steric bulk from methyl groups also modulates coordination geometry in metal complexes, favoring specific catalytic pathways .
What are the best practices for handling and storing this compound to ensure stability?
- Storage : Under inert atmosphere (Ar/N) at 2–8°C to prevent oxidation to phosphine oxide.
- Handling : Use gloveboxes for air-sensitive reactions.
- Degradation Signs : Discoloration (yellowing) or insoluble precipitates indicate oxidation; monitor via P NMR .
Advanced Research Questions
How does this compound compare to other phosphine ligands in iron-organocatalyzed epoxy carboxylic acid reactions?
In synergistic Fe/organocatalyst systems, this phosphine outperforms PPh and dppe (diphenylphosphinoethane) due to its enhanced electron-donating ability , which stabilizes low-valent Fe intermediates. Key
| Ligand | Yield (%) | Reaction Time (h) |
|---|---|---|
| This compound | 92 | 6 |
| PPh | 78 | 10 |
| dppe | 65 | 12 |
| Conditions: 5 mol% catalyst, room temperature, solvent-free . |
What mechanistic role does this phosphine play in Pd-catalyzed [4+2] cycloadditions of o-(silylmethyl)benzyl carbonates with alkenes?
The ligand facilitates oxidative addition of Pd(0) to the carbonate substrate, forming a Pd(II) intermediate. Its steric profile prevents undesired β-hydride elimination, while electron-rich phosphorus stabilizes the transition state. Key evidence:
- Reaction proceeds via in situ generation of Pd(η-CH)Cp with 10 mol% phosphine.
- High enantioselectivity (>90% ee) achieved in helical indenofluorene synthesis .
How can reaction conditions be optimized for Ni(0)-catalyzed intramolecular [2+2+2] cyclotrimerizations using this phosphine?
- Solvent Systems : Hexafluoroisopropanol (HFIP) improves solubility of Ni(0) precursors.
- Temperature : 80°C balances reaction rate and catalyst stability.
- Ligand Loading : 15 mol% ensures full coordination to Ni(0), preventing side reactions.
- Substrate Scope : Electron-deficient triynes react faster due to enhanced π-backbonding .
What analytical strategies resolve contradictions in catalytic activity data between batch and flow reactors?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
